molecular formula C9H11IO3 B052636 1-Iodo-2,3,4-trimethoxybenzene CAS No. 25245-37-8

1-Iodo-2,3,4-trimethoxybenzene

Cat. No. B052636
CAS RN: 25245-37-8
M. Wt: 294.09 g/mol
InChI Key: DJVXXRZXCIPZDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Iodo-2,3,4-trimethoxybenzene and related compounds often involves halogenation, where an iodine atom is introduced into an aromatic ring that already contains methoxy groups. Techniques may include the use of iodinating agents under specific conditions to achieve the desired substitution pattern. While specific synthesis methods for 1-Iodo-2,3,4-trimethoxybenzene are not directly outlined in the available literature, similar iodobenzene derivatives are synthesized through reactions like Diels-Alder, oxidation, iodination sequences, and iodine-catalyzed cyclization processes indicating potential pathways for its synthesis (Möckel & Hilt, 2015).

Molecular Structure Analysis

The molecular structure of 1-Iodo-2,3,4-trimethoxybenzene is characterized by the presence of an iodine atom and three methoxy groups attached to a benzene ring. This substitution pattern influences the electron density and distribution across the molecule, affecting its reactivity. Advanced characterization techniques such as NMR, IR, and mass spectrometry, alongside theoretical calculations, are employed to elucidate the structure and electronic properties of similar compounds (Bejan et al., 2020).

Chemical Reactions and Properties

1-Iodo-2,3,4-trimethoxybenzene participates in various chemical reactions, leveraging the reactivity of the iodine atom and the electron-donating effects of methoxy groups. It can undergo nucleophilic substitution reactions, coupling reactions facilitated by palladium catalysis, and serve as a precursor for the synthesis of complex organic molecules. The iodine atom's presence makes it a versatile intermediate in organic synthesis, especially in cross-coupling reactions (Yamamoto et al., 2006).

Physical Properties Analysis

The physical properties of 1-Iodo-2,3,4-trimethoxybenzene, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. These properties are influenced by the molecular structure, particularly the interactions between iodine and methoxy groups. Studies on related compounds highlight the importance of crystallography and thermal analysis in understanding these properties (Trivedi et al., 2015).

Chemical Properties Analysis

The chemical properties of 1-Iodo-2,3,4-trimethoxybenzene, including reactivity, stability, and interaction with other molecules, are largely defined by the iodine atom's electrophilic nature and the methoxy groups' electron-donating effect. These attributes facilitate its use in various organic reactions, contributing to the synthesis of a wide range of chemical compounds. The iodine atom can be utilized in electrophilic aromatic substitution reactions, while the methoxy groups influence the molecule's overall electron density, affecting its reactivity patterns (Suzuki & Saito, 2017).

Scientific Research Applications

  • Synthesis of Organic Compounds and Pharmaceuticals :

    • It is used as an intermediate in the synthesis of organic compounds and pharmaceutical agents. A study showed that biofield energy treatment altered its physical, thermal, and spectral properties, suggesting its potential use in organic synthesis (Trivedi et al., 2015).
  • Ring Halogenation in Polyalkylbenzenes :

    • The compound plays a role in the ring halogenation of polyalkylbenzenes. A study discussed its use in synthesizing mixed halogenated compounds, indicating its importance in chemical synthesis (Bovonsombat & Mcnelis, 1993).
  • Atmospheric Chemistry Research :

    • In atmospheric chemistry, it's used for the differentiation and collection of gaseous iodine-containing species, aiding in understanding atmospheric reactions (Huang & Hoffmann, 2008).
  • Synthesis of Mescaline and Other Natural Products :

    • It serves as a precursor in the synthesis of mescaline and other natural products, showing its utility in the field of organic chemistry and drug synthesis (Rose-Munch et al., 2000).
  • Insect Attraction in Agricultural Practices :

    • The compound is used in studies of insect attraction, particularly in agricultural practices to understand and potentially manage pest behavior (Alves et al., 2010).
  • Organic Synthesis via Diaryliodonium Salts :

    • It's involved in the synthesis of diaryliodonium salts, highlighting its role in advanced organic synthesis and reaction development (Seidl et al., 2016).
  • Structural Studies in Crystallography :

    • The compound is studied for its crystal packing and intermolecular interactions, contributing to the field of crystallography and material science (Merz, 2003).
  • Isotopic Abundance Ratio Analysis :

    • Its isotopic abundance ratios have been studied, which can have applications in fields like biochemistry and medical research (Trivedi et al., 2016).
  • Electrochemical Studies :

    • It's involved in electrochemical studies, such as the oxidation of 1,3,5-trimethoxybenzene, which has implications in environmental chemistry and analytical methodologies (Hamza et al., 2011).
  • Potential in Nonlinear Optical Applications :

    • The compound has been studied for its nonlinear optical properties, indicating potential applications in photonics and optoelectronics (Kumar et al., 2016).

properties

IUPAC Name

1-iodo-2,3,4-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVXXRZXCIPZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)I)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948096
Record name 1-Iodo-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2,3,4-trimethoxybenzene

CAS RN

25245-37-8
Record name 1-Iodo-2,3,4-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25245-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC84517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Iodo-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RR Kadiyala, D Tilly, E Nagaradja… - … A European Journal, 2013 - Wiley Online Library
With the aim of synthesizing biaryl compounds, several aromatic iodides were prepared by the deprotonative metalation of methoxybenzenes, 3‐substituted naphthalenes, isoquinoline, …
G Dayaker, F Chevallier, PC Gros - hal-univ-rennes1.archives-ouvertes …
The deprotonation of anisole was attempted using different homo-and heteroleptic TMP/Bu mixed lithium-cobalt combinations. Using iodine to intercept the metalated anisole, an …
G Dayaker, F Chevallier, PC Gros, F Mongin - Tetrahedron, 2010 - Elsevier
The deprotonation of anisole was attempted using different homo- and heteroleptic TMP/Bu mixed lithium–cobalt combinations. Using iodine to intercept the metalated anisole, an …
Number of citations: 25 www.sciencedirect.com
P Maity, D Kundu, T Ghosh, BC Ranu - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
A new approach for the synthesis of aryl cyanides through CC cleavage of styrenyl gem-dibromide via an in situ cyanation process by sodium azide in the presence of CuO …
Number of citations: 0 pubs.rsc.org
J Krishna - 2015 - core.ac.uk
Constituting a carbon-carbon bond is one of the most fundamental operations in organic synthesis. In general, the synthesis of organic molecules involves a step-wise operation for the …
Number of citations: 2 core.ac.uk
B Dansou, C Pichon, R Dhal, E Brown… - European Journal of …, 2000 - Wiley Online Library
The syntheses of the diaryls 14 and 21, substituted by two ω‐cyanoalkyl chains (one on each ring), are described. Treatment of the unsymmetrical diaryl 14 with NaN(Me)Ph in a Thorpe…

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